molecular formula C11H19NO5 B1292555 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid CAS No. 495414-64-7

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid

Cat. No. B1292555
CAS RN: 495414-64-7
M. Wt: 245.27 g/mol
InChI Key: BLWCMYNTGFJVOC-UHFFFAOYSA-N
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Description

“1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . The compound’s molecular weight is 229.28 .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .


Molecular Structure Analysis

The molecular formula of “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid” is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-14(2,3)20-13(19)15-6-4-11(5-7-15)16-8-10(9-16)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The melting point ranges from 150.0 to 154.0 degrees Celsius .

Scientific Research Applications

Peptide Synthesis

1-Boc-4-hydroxypiperidine-4-carboxylic acid: is widely used as a protecting reagent in peptide synthesis . The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups during the synthesis of peptides. It provides stability under basic hydrolysis conditions and catalytic reduction conditions, and it is inert against various nucleophiles. The Boc group can be removed under acidic conditions, typically with trifluoroacetic acid, without affecting other sensitive functional groups in the peptide chain.

Mechanism of Action

Target of Action

It’s known that boc-protected compounds are commonly used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in biological pathways.

Mode of Action

The compound, being a Boc-protected amino acid derivative, primarily acts as a protecting group in organic synthesis . The Boc group shields the reactive amine functionality during reaction sequences, preventing unwanted side reactions . The deprotection of the Boc group can be achieved under mild conditions, typically using acids .

Biochemical Pathways

As a boc-protected compound, it’s likely involved in the synthesis of complex molecules, possibly peptides or proteins . The compound can participate in reactions where the Boc group is removed or added, affecting the structure and function of the synthesized molecules .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its role in the synthesis of larger molecules . By acting as a protecting group, it allows for the selective formation of bonds in complex molecules, potentially enabling the creation of bioactive compounds with therapeutic effects .

Action Environment

The action, efficacy, and stability of “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid” are influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent conditions of the reaction environment . Furthermore, the presence of other reactive species can also influence the compound’s behavior .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The compound and its derivatives have potential applications in peptide synthesis . The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis is a promising area of research .

properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-4-11(16,5-7-12)8(13)14/h16H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWCMYNTGFJVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646538
Record name 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid

CAS RN

495414-64-7
Record name 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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